molecular formula C22H34BNO4 B12514050 tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

Cat. No.: B12514050
M. Wt: 387.3 g/mol
InChI Key: IYCGJIZTPNMBLK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate: is a complex organic compound that features a boronate ester group, an azetidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boronate Ester Group: The boronate ester group can be introduced via a reaction with a boronic acid or boronic ester.

    Attachment of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylbenzyl group.

    Reduction: Reduction reactions could target the boronate ester group.

    Substitution: The azetidine ring and the boronate ester group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Conditions for substitution reactions can vary widely depending on the specific functional groups involved.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the methylbenzyl group could yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules, particularly those containing boronate ester groups.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Boron-containing compounds are of interest due to their unique properties and potential therapeutic benefits.

Industry

In industry, the compound could be used in the production of advanced materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with similar reactivity.

    tert-Butyl 3-(4-Methylbenzyl)azetidine-1-carboxylate: A similar compound lacking the boronate ester group.

    4-Methylbenzylboronic Acid: A compound with a similar boronate ester group but without the azetidine ring.

Properties

Molecular Formula

C22H34BNO4

Molecular Weight

387.3 g/mol

IUPAC Name

tert-butyl 3-[(4-methylphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C22H34BNO4/c1-16-9-11-17(12-10-16)13-22(23-27-20(5,6)21(7,8)28-23)14-24(15-22)18(25)26-19(2,3)4/h9-12H,13-15H2,1-8H3

InChI Key

IYCGJIZTPNMBLK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)CC3=CC=C(C=C3)C

Origin of Product

United States

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